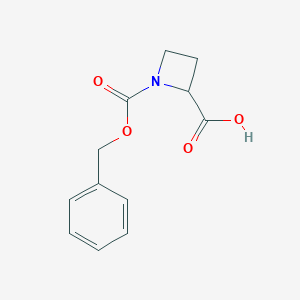

1-Benzyloxycarbonylazetidine-2-carboxylic acid

Overview

Description

1-Benzyloxycarbonylazetidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4. It has a molecular weight of 235.24 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-2-azetidinecarboxylic acid . The InChI code is 1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) .Physical And Chemical Properties Analysis

1-Benzyloxycarbonylazetidine-2-carboxylic acid is a colourless oil . It has a molecular weight of 235.24 . The compound is stored at room temperature .Scientific Research Applications

Synthesis of Oligodeoxyribonucleotides

The synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides demonstrates the utility of benzyl carbamate protection in nucleic acid chemistry. This method allows for the incorporation of blocked nucleosides into oligodeoxyribonucleotides, followed by efficient deprotection using transfer hydrogenation, without reducing pyrimidine bases (Watkins, Kiely, & Rapoport, 1982).

Chirospecific Syntheses of Amino Acids

A chirospecific method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids from L-glutamic acid highlights the role of benzyloxycarbonyl protection in generating peptidomimetics. This process facilitates the synthesis of symmetrical and chiral amino acid homologues, contributing to the development of novel conformational probes (Campbell & Rapoport, 1996).

Metal Complexation Studies

Research on the complexation of zinc by tripodal pseudopeptide ligands underscores the significance of benzyloxycarbonyl-protected amino acids in modeling metalloenzyme activities. This study provides insights into the coordination chemistry relevant to biological systems, such as carbonic anhydrase mimics (Gelinsky, Vogler, & Vahrenkamp, 2002).

Base-induced Rearrangements

The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium salts provides a unique approach to synthesizing α-arylazetidine-2-carboxylic acid esters. This study sheds light on the mechanistic aspects and synthetic applications of azetidine derivatives in organic chemistry (Tayama, Watanabe, & Sotome, 2017).

Enantioselective Biotransformations

The enantioselective biotransformation of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis AJ270 demonstrates the potential of microbial catalysis in producing optically pure azetidine-2-carboxylic acids. This process highlights the integration of biocatalysis with chemical synthesis for the development of chiral building blocks (Leng, Wang, Pan, Huang, & Wang, 2009).

Safety and Hazards

properties

IUPAC Name |

1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBMOQXJOJWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431594 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

CAS RN |

174740-81-9 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)